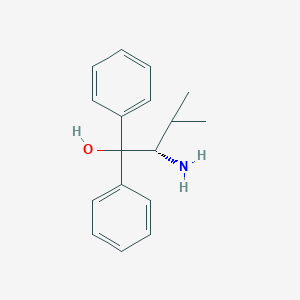

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQVZZGGOZBOQS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78603-95-9 | |

| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chiral amino alcohol, (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. This compound is of significant interest in the field of organic chemistry, particularly in asymmetric synthesis, where it serves as a valuable chiral auxiliary.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in synthetic chemistry, influencing reaction conditions, purification methods, and overall efficiency. The key physical data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁NO | [1][2] |

| Molecular Weight | 255.35 g/mol | [1][2] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 96.0 to 101.0 °C | [3] |

| Boiling Point | Not experimentally determined; predicted to be approximately 424.7 °C at 760 mmHg. | |

| Specific Rotation ([α]D) | -132° (c=1, Chloroform) | Inferred from |

Solubility Profile

| Solvent | Solubility | Rationale |

| Water | Insoluble | The molecule has a large, nonpolar hydrocarbon backbone consisting of two phenyl rings and a butyl group, which dominates its properties over the polar amino and hydroxyl groups. |

| Methanol | Soluble | The polar protic nature of methanol can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Chloroform | Soluble | As a polar aprotic solvent, chloroform can interact with the polar groups of the molecule. The specific rotation is commonly measured in this solvent. |

| Hexane | Sparingly Soluble to Insoluble | The nonpolar nature of hexane makes it a poor solvent for this polar molecule. |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. The following is a general protocol for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample consists of large crystals)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula

-

A selection of solvents (e.g., water, methanol, ethanol, chloroform, hexane)

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the observations for each solvent tested. For a more quantitative assessment, a gravimetric method could be employed where a saturated solution is prepared, the solvent is evaporated, and the mass of the dissolved solid is determined.

Application in Asymmetric Synthesis

This compound is widely utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other.

The general workflow for using a chiral auxiliary like this compound in an asymmetric alkylation is depicted in the diagram below.

Caption: General workflow of asymmetric alkylation using a chiral auxiliary.

In this process, the chiral auxiliary is first attached to a prochiral substrate. The steric bulk of the diphenylmethyl group and the specific stereochemistry of the auxiliary then direct the approach of an incoming electrophile in a subsequent reaction (e.g., alkylation), leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and reuse of the auxiliary.

References

An In-depth Technical Guide to (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol , a chiral amino alcohol, serves as a cornerstone in modern asymmetric synthesis. Its unique stereochemistry and structural features make it an invaluable chiral auxiliary and a precursor to highly effective catalysts for the enantioselective reduction of ketones and other prochiral compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a stereocenter at the carbon atom bearing the amino group, which dictates its chiral nature.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol[1] |

| CAS Number | 78603-95-9[1][2] |

| Molecular Formula | C₁₇H₂₁NO[1][2] |

| Molecular Weight | 255.35 g/mol [1] |

| InChI | InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m0/s1[1] |

| SMILES | CC(C)--INVALID-LINK--C(O)(c1ccccc1)c2ccccc2 |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and application.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 95-99 °C (lit.)[3] |

| Optical Activity | [α]20/D -132°, c = 1 in chloroform |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Table 3: Computed Properties

| Property | Value | Source |

| XLogP3 | 3.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 255.162314293 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

While specific, detailed spectra are proprietary or found in specialized databases, typical spectroscopic data would include:

-

¹H NMR: Resonances corresponding to the aromatic protons of the two phenyl groups, the methine proton adjacent to the amino group, the isopropyl group protons, and the amine and hydroxyl protons.

-

¹³C NMR: Signals for the quaternary carbon attached to the hydroxyl group, the two types of aromatic carbons, the carbon bearing the amino group, and the carbons of the isopropyl group.

-

IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

This compound is primarily utilized as a chiral auxiliary and in the synthesis of chiral catalysts. Below are representative experimental protocols for its synthesis and a key application.

Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding amino acid, (S)-valine, through a multi-step process. A general approach involves the protection of the amino group, conversion of the carboxylic acid to a Weinreb amide, followed by the addition of a phenyl Grignard reagent, and subsequent deprotection.

Experimental Workflow: Synthesis

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

N-Protection of (S)-Valine: (S)-Valine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like sodium hydroxide in a solvent mixture such as dioxane/water to yield N-Boc-(S)-valine.

-

Weinreb Amide Formation: The N-protected amino acid is then converted to a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an organic solvent like dichloromethane (DCM).

-

Grignard Reaction: The Weinreb amide is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), and cooled to 0 °C. An excess of phenylmagnesium bromide (PhMgBr) in THF is added dropwise. The reaction is stirred at this temperature and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Deprotection: The resulting N-protected amino alcohol is deprotected. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.

-

Purification: The final product, this compound, is isolated and purified by crystallization or column chromatography.

Application in Asymmetric Synthesis: Enantioselective Reduction of Acetophenone

A primary application of this compound is in the preparation of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4]

Experimental Workflow: Asymmetric Reduction

Caption: Workflow for the CBS reduction of acetophenone.

Detailed Methodology for the Enantioselective Reduction of Acetophenone:

-

Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), this compound (typically 5-10 mol%) is dissolved in anhydrous THF. The solution is cooled to 0 °C, and a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M in THF, 1.0-1.2 equivalents relative to the amino alcohol) is added dropwise. The mixture is stirred at room temperature for about an hour to allow for the formation of the oxazaborolidine catalyst.

-

Reduction: The flask is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C). A solution of acetophenone (1.0 equivalent) in anhydrous THF is added, followed by the slow, dropwise addition of the borane reagent (1.0 M in THF, typically 0.6-1.0 equivalents relative to the ketone).

-

Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is then treated with aqueous acid (e.g., 1 M HCl) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the chiral (R)-1-phenylethanol. The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis. This method consistently yields high enantioselectivity, often exceeding 90% e.e.[5]

Role in Drug Development and Research

This compound is a crucial building block in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). Its ability to induce high levels of stereocontrol is paramount in producing single-enantiomer drugs, which is often a regulatory requirement due to the different pharmacological and toxicological profiles of enantiomers. Researchers in medicinal chemistry and process development utilize this and related chiral amino alcohols to construct key stereocenters in a predictable and efficient manner. The development of robust and scalable asymmetric syntheses using catalysts derived from this compound facilitates the large-scale production of enantiomerically pure pharmaceuticals.

References

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. (R)-(+)-2-氨基-3-甲基-1,1-二苯基-1-丁醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

CAS Number: 78603-95-9

Abstract

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol derived from the natural amino acid L-valine, is a pivotal building block in modern organic chemistry. Its unique stereochemical architecture renders it an invaluable tool in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its significant applications, particularly in the realm of pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, experimental protocols, and conceptual diagrams to facilitate a deeper understanding and application of this versatile chiral auxiliary.

Introduction

Chirality is a fundamental concept in the development of pharmaceuticals, as the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. This compound, often referred to as (S)-diphenylvalinol, has emerged as a key chiral auxiliary and building block in asymmetric synthesis. Its structural rigidity, conferred by the two phenyl groups, and the defined stereocenter inherited from L-valine, allow for a high degree of stereocontrol in chemical transformations. This guide will delve into the technical aspects of this compound, providing a valuable resource for its effective utilization in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 78603-95-9 | [1] |

| Molecular Formula | C₁₇H₂₁NO | [2] |

| Molecular Weight | 255.35 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 101-103 °C | |

| Solubility | Soluble in various organic solvents | |

| Optical Rotation | [α]²⁰/D ~ -132° (c=1 in chloroform) |

Synthesis

The enantioselective synthesis of this compound typically starts from the readily available and inexpensive chiral pool starting material, L-valine. The primary transformation involves the addition of two phenyl groups to the carbonyl carbon of a protected L-valine derivative.

General Synthesis Pathway

The synthesis of this compound from L-valine can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of (S)-diphenylvalinol.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example of the synthesis starting from L-valine methyl ester.

Step 1: N-Protection of L-Valine Methyl Ester

-

To a solution of L-valine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-valine methyl ester.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

-

Prepare a solution of phenylmagnesium bromide (excess, typically 3-4 equivalents) in anhydrous tetrahydrofuran (THF).

-

Add a solution of N-Boc-L-valine methyl ester in anhydrous THF dropwise to the Grignard reagent at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-(S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol.

Step 3: Deprotection of the Amino Group

-

Dissolve the crude N-Boc protected amino alcohol in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add an excess of a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution) or trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary or ligand in a variety of asymmetric transformations.

Chiral Auxiliary

As a chiral auxiliary, the molecule is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered.

Caption: The cycle of using (S)-diphenylvalinol as a chiral auxiliary.

Chiral Ligand in Catalysis

This compound and its derivatives can also serve as chiral ligands for metal catalysts in a range of asymmetric reactions, including reductions, alkylations, and cycloadditions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Biological Activity and Drug Development

While the primary utility of this compound is in chemical synthesis, the broader class of amino alcohols possesses diverse biological activities. Research into the biological effects of this specific compound is limited. However, related structures and derivatives have been investigated for various pharmacological properties.

Potential Pharmacological Roles

-

Antimicrobial and Antifungal Activity: Some amino alcohol derivatives have demonstrated inhibitory effects against various microbial strains.

-

Antiproliferative and Cytotoxic Effects: Diphenyl-containing compounds have been studied for their potential as anticancer agents. The cytotoxic effects of some amino alcohols have been evaluated against cancer cell lines.[2]

-

Enzyme Inhibition: The structural motifs present in this molecule could allow it to interact with the active sites of various enzymes, a common strategy in drug design.

Further research is required to elucidate any specific biological targets and mechanisms of action for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area.

Conclusion

This compound is a cornerstone chiral building block in asymmetric synthesis, enabling the efficient and stereocontrolled preparation of complex molecules. Its synthesis from the readily available chiral pool material L-valine makes it an attractive choice for both academic and industrial applications. While its direct biological activities are not extensively documented, its role in the synthesis of enantiomerically pure pharmaceuticals underscores its critical importance in drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable technical resource for the scientific community.

References

An In-depth Technical Guide to the Synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, commonly known as (S)-diphenylvalinol, is a crucial chiral amino alcohol with significant applications in asymmetric synthesis. It serves as a key precursor for the preparation of the Corey-Bakshi-Shibata (CBS) catalyst, a powerful tool for the enantioselective reduction of ketones. This technical guide provides a comprehensive overview of the synthetic route to (S)-diphenylvalinol, including detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and key reaction mechanisms.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of sophisticated methods for asymmetric synthesis. Chiral catalysts play a pivotal role in this field, enabling the selective production of a desired stereoisomer. This compound is a valuable chiral building block, primarily utilized in the synthesis of the (S)-CBS catalyst. This oxazaborolidine catalyst is renowned for its high enantioselectivity in the reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.

This guide details a common and effective synthetic pathway to (S)-diphenylvalinol, commencing from the readily available and inexpensive chiral starting material, L-valine. The synthesis involves a two-step sequence: the reduction of L-valine to L-valinol, followed by the diastereoselective addition of a phenyl Grignard reagent to an intermediate derived from L-valinol.

Overall Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two main stages. The first stage involves the preparation of the chiral precursor, (S)-(+)-2-amino-3-methyl-1-butanol (L-valinol), from L-valine. The second, and more complex, stage is the introduction of the two phenyl groups at the C1 position. This is typically achieved through a Grignard reaction with an N-protected derivative of L-valine, such as the methyl ester.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol (L-valinol) from L-Valine

This protocol describes the reduction of L-valine to L-valinol using sodium borohydride and iodine.

Materials:

-

L-Valine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Aqueous Potassium Hydroxide (KOH) solution (e.g., 20%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of L-valine in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

-

A solution of iodine in anhydrous THF is then added dropwise to the reaction mixture. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is cooled to room temperature, and methanol is carefully added to quench the excess reducing agent.

-

The solvent is removed under reduced pressure.

-

An aqueous solution of potassium hydroxide is added to the residue, and the mixture is stirred.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford (S)-(+)-2-Amino-3-methyl-1-butanol as an oil or low-melting solid.

Synthesis of this compound from N-Boc-L-valine methyl ester

This protocol outlines the synthesis of the target molecule via the Grignard reaction.

Materials:

-

N-Boc-L-valine methyl ester (prepared from L-valine)

-

Phenylmagnesium bromide (PhMgBr) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in dioxane or other suitable deprotection agent

Procedure:

-

N-Boc-L-valine methyl ester is dissolved in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of phenylmagnesium bromide in THF (typically 3.0 M) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected product.

-

The crude product is purified by column chromatography on silica gel.

-

The purified N-Boc protected amino alcohol is then deprotected by treatment with a solution of HCl in dioxane or another suitable method to yield the final product, this compound.

Key Reaction Mechanism: Grignard Addition

The crucial carbon-carbon bond-forming step is the addition of the phenylmagnesium bromide to the ester carbonyl of the N-protected L-valine methyl ester. This is a classic nucleophilic acyl substitution followed by a nucleophilic addition.

Caption: Mechanism of the Grignard reaction for the synthesis of the diphenyl carbinol moiety.

Quantitative Data

The following table summarizes typical quantitative data reported for the synthesis of this compound and its precursors. Please note that yields and other parameters can vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |

| Reduction of L-Valine | (S)-(+)-2-Amino-3-methyl-1-butanol (L-valinol) | 85 - 95 | 30 - 32 | +3.5 to +4.5 (c=2, EtOH) |

| Grignard Reaction & Deprotection | This compound | 60 - 80 | 96 - 99 | -130 to -135 (c=1, CHCl₃) |

Conclusion

The synthesis of this compound is a well-established process that provides a valuable chiral auxiliary for asymmetric synthesis. By starting with the readily available chiral pool amino acid L-valine, this multi-step synthesis delivers the target molecule with high enantiopurity. The key transformations involve a straightforward reduction of the carboxylic acid and a highly efficient double addition of a Grignard reagent to an ester functionality. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development with a solid foundation for the preparation of this important chiral building block. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining high yields and purity of the final product.

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Comprehensive Technical Guide to its Application as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a highly effective chiral auxiliary in asymmetric synthesis. Derived from the readily available chiral pool amino acid, L-valine, this auxiliary has demonstrated exceptional stereocontrol in various chemical transformations, most notably in the enantioselective reduction of prochiral ketones. Its bulky diphenylmethyl and isopropyl groups create a well-defined chiral environment, leading to high diastereomeric and enantiomeric excesses in the desired products. This guide provides a detailed overview of its synthesis, applications, and the underlying mechanistic principles of the stereochemical induction, supplemented with experimental protocols and quantitative data to facilitate its practical implementation in a laboratory setting.

Core Applications and Performance

This compound is primarily employed as a chiral directing group in the asymmetric reduction of ketones to chiral secondary alcohols, a fundamental transformation in the synthesis of numerous pharmaceutical agents and natural products. When complexed with borane, it forms a potent and highly stereoselective reducing agent, often referred to as an Itsuno-Corey reagent or a CBS catalyst. The high level of enantioselectivity achieved with this auxiliary is demonstrated in the reduction of a variety of ketone substrates.

Table 1: Enantioselective Reduction of Prochiral Ketones with the this compound-Borane Reagent

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (S)-1-Phenylethanol | 95 | 94 |

| Propiophenone | (S)-1-Phenyl-1-propanol | 92 | 96 |

| Butyrophenone | (S)-1-Phenyl-1-butanol | 90 | 95 |

| Isobutyrophenone | (S)-1-Phenyl-2-methyl-1-propanol | 88 | 97 |

| α-Tetralone | (S)-1,2,3,4-Tetrahydro-1-naphthol | 93 | 98 |

| 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | 91 | 92 |

Note: The data presented in this table is representative of the high enantioselectivities typically achieved with α,α-diphenyl β-amino alcohol-borane reagents, as reported in the literature for structurally similar auxiliaries under optimized conditions.[1]

Synthesis of the Chiral Auxiliary

The synthesis of this compound originates from the chiral pool, specifically from the amino acid L-valine. The synthetic strategy involves the protection of the amino group, followed by the addition of a diphenylmethyl group to the carboxylic acid moiety, and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: N-Protection of L-Valine

-

To a solution of L-valine (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

-

Cool the solution in an ice bath and add a protecting group reagent, for example, benzyl chloroformate, dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Acidify the reaction mixture and extract the N-protected L-valine with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the N-protected amino acid.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

-

Dissolve the N-protected L-valine in an anhydrous ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of phenylmagnesium bromide (excess, e.g., 3-4 equivalents) in the same solvent dropwise.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting N-protected amino alcohol by column chromatography.

Step 3: Deprotection

-

Dissolve the N-protected (S)-2-amino-3-methyl-1,1-diphenyl-1-butanol in a suitable solvent (e.g., methanol).

-

Add a catalyst for deprotection, such as palladium on carbon, for hydrogenolysis of a Cbz group.

-

Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to yield this compound.

Asymmetric Reduction of Ketones: A Detailed Protocol

The following protocol outlines a general procedure for the enantioselective reduction of a prochiral ketone using the chiral auxiliary-borane complex.

Experimental Protocol: Enantioselective Reduction of Acetophenone

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (e.g., 2 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Chiral Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (BMS) or a standardized solution of borane-THF (approximately 1.2 equivalents) dropwise to the stirred solution. Hydrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.

-

Reduction: Cool the solution of the chiral reagent to a low temperature, typically -30 °C to -78 °C.

-

Add a solution of acetophenone (1 equivalent) in anhydrous THF dropwise to the chiral reagent.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the low temperature.

-

Allow the mixture to warm to room temperature and then add 2 M hydrochloric acid.

-

Stir the mixture for 30 minutes.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product, (S)-1-phenylethanol, by column chromatography on silica gel to obtain the enantiomerically enriched alcohol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mechanism of Stereochemical Control

The enantioselectivity of the reduction is explained by the Corey-Itsuno reduction mechanism, which involves the formation of a chiral oxazaborolidine catalyst in situ.

Caption: Proposed Mechanism for the Enantioselective Reduction of a Ketone.

The reaction proceeds through a highly organized, six-membered ring transition state. The chiral auxiliary, by virtue of its sterically demanding diphenylmethyl and isopropyl groups, dictates the facial selectivity of the ketone's approach to the borane-hydride source. The ketone coordinates to the Lewis acidic boron of the oxazaborolidine in a way that minimizes steric interactions between the larger substituent on the ketone and the bulky groups of the chiral auxiliary. This preferential coordination orients one face of the carbonyl group for hydride delivery from the coordinated borane, leading to the formation of one enantiomer of the alcohol in excess.

Experimental Workflow Visualization

The general workflow for employing this compound as a chiral auxiliary in an asymmetric reduction is summarized in the following diagram.

Caption: Experimental Workflow for Asymmetric Ketone Reduction.

This technical guide provides a comprehensive resource for researchers interested in utilizing this compound as a chiral auxiliary. The high levels of stereocontrol, coupled with the straightforward experimental procedures, make it a valuable tool in the field of asymmetric synthesis for the efficient production of enantiomerically enriched molecules.

References

Chiral Amino Alcohols: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable building blocks, catalysts, and ligands in the stereoselective preparation of complex molecules. Their prevalence in natural products and active pharmaceutical ingredients (APIs) underscores their significance in drug discovery and development. This technical guide provides an in-depth overview of the synthesis and application of chiral amino alcohols in asymmetric catalysis. Key synthetic strategies, including the Corey-Bakshi-Shibata (CBS) reduction and Sharpless asymmetric aminohydroxylation, are discussed in detail. Quantitative data on reaction yields and enantioselectivities are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for seminal reactions are provided, alongside visualizations of their catalytic cycles using the DOT language to elucidate the underlying mechanisms.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are organic compounds containing both an amino and a hydroxyl group attached to a stereogenic center. The specific three-dimensional arrangement of these functional groups is often crucial for biological activity, making their enantioselective synthesis a critical endeavor in medicinal chemistry and pharmaceutical development. Enantiomerically pure amino alcohols are integral components of a wide array of therapeutics, including beta-blockers, antiretroviral agents, and chemotherapeutics. Their utility extends beyond their incorporation into final drug structures; they are also widely employed as chiral catalysts and auxiliaries to control the stereochemical outcome of chemical reactions.

Synthetic Strategies for Chiral Amino Alcohols

The efficient and stereoselective synthesis of chiral amino alcohols is a key focus of organic chemistry. Several powerful methods have been developed, each with its own advantages and substrate scope.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for achieving this, utilizing a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, typically proline.[1][2][3] This method is renowned for its high enantioselectivity and predictability.[1]

Quantitative Data: Corey-Bakshi-Shibata (CBS) Reduction of Ketones [2][3]

| Ketone Substrate | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee%) |

| Acetophenone | (S)-Me-CBS | (R)-1-Phenylethanol | ~95 | >97 |

| Propiophenone | (S)-Me-CBS | (R)-1-Phenyl-1-propanol | ~96 | 96 |

| 1-Tetralone | (S)-Me-CBS | (R)-1,2,3,4-Tetrahydro-1-naphthol | ~95 | 94 |

| 2-Chloroacetophenone | (S)-Me-CBS | (R)-2-Chloro-1-phenylethanol | ~94 | 91 |

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using the (S)-Me-CBS catalyst.[4]

-

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, argon-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF complex (0.6 eq) to the catalyst solution and stir for 15 minutes to form the catalyst-borane complex.

-

In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

-

Add the acetophenone solution dropwise to the catalyst-borane complex solution at 0 °C over 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess borane.

-

Warm the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylethanol.

-

Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

-

Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

Caption: Catalytic cycle of the CBS reduction.

Asymmetric Aminohydroxylation of Olefins

The Sharpless asymmetric aminohydroxylation is a powerful method for the synthesis of vicinal amino alcohols from olefins.[5] This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to achieve high regio- and enantioselectivity.[6]

Quantitative Data: Sharpless Asymmetric Aminohydroxylation of Styrene Derivatives [7][8]

| Olefin Substrate | Chiral Ligand | Nitrogen Source | Product | Yield (%) | Enantiomeric Excess (ee%) |

| Styrene | (DHQ)₂-PHAL | Cbz-N(Na)Cl | (R)-2-(Carbobenzyloxyamino)-1-phenylethanol | ~85 | 98 |

| trans-Stilbene | (DHQD)₂-PHAL | TsN(Na)Cl | (1S,2S)-1,2-Diphenyl-2-(tosylamino)ethanol | ~90 | >99 |

| Methyl cinnamate | (DHQ)₂-PHAL | AcNHBr | Methyl (2R,3S)-3-acetamido-2-hydroxy-3-phenylpropanoate | ~75 | 99 |

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Styrene

This protocol describes the asymmetric aminohydroxylation of styrene to produce (R)-2-(carbobenzyloxyamino)-1-phenylethanol.

-

Materials:

-

Styrene

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

(DHQ)₂-PHAL (hydroquinine 1,4-phthalazinediyl diether)

-

Benzyl N-chloro-N-sodiocarbamate (Cbz-N(Na)Cl)

-

tert-Butanol

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flask, add tert-butanol and water (1:1 v/v).

-

Add (DHQ)₂-PHAL (0.05 eq) and potassium osmate(VI) dihydrate (0.04 eq). Stir until dissolved.

-

Add benzyl N-chloro-N-sodiocarbamate (1.1 eq).

-

Add styrene (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 6-24 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Stir for an additional 30 minutes.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC.

-

Catalytic Cycle of the Sharpless Asymmetric Aminohydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Synthesis from the Chiral Pool

A straightforward and traditional approach to chiral amino alcohols involves the chemical modification of readily available chiral starting materials, such as α-amino acids.[9] The reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol, preserving the stereochemistry of the starting material.

Experimental Protocol: Synthesis of (1R,2S)-(-)-Norephedrine

This protocol describes the synthesis of (1R,2S)-(-)-norephedrine from benzaldehyde and nitroethane, followed by reduction.[10][11]

-

Part 1: Synthesis of 1-Phenyl-2-nitropropanol

-

Materials:

-

Benzaldehyde

-

Nitroethane

-

Triethylamine

-

Ethanol

-

-

Procedure:

-

Dissolve benzaldehyde (1.0 eq) and nitroethane (1.1 eq) in ethanol in a flask.

-

Cool the mixture to -15 °C in an ice-salt bath.

-

Slowly add triethylamine (0.1 eq) to the cooled solution.

-

Stir the reaction mixture at -15 °C for 48 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude 1-phenyl-2-nitropropanol.

-

-

-

Part 2: Reduction to (1R,2S)-(-)-Norephedrine

-

Materials:

-

Crude 1-phenyl-2-nitropropanol

-

Raney Nickel

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the crude 1-phenyl-2-nitropropanol in methanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi).

-

Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the catalyst through a pad of Celite.

-

Concentrate the filtrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent to yield (1R,2S)-(-)-norephedrine.

-

-

Chiral Amino Alcohols as Catalysts in Asymmetric Synthesis

Chiral amino alcohols are not only synthetic targets but also powerful catalysts and ligands that can induce chirality in a wide range of chemical transformations.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. In the presence of a chiral amino alcohol ligand, this reaction can be rendered highly enantioselective, affording chiral secondary alcohols.[9]

Quantitative Data: Enantioselective Addition of Diethylzinc to Benzaldehyde [4][9]

| Chiral Amino Alcohol Ligand | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee%) |

| (1R,2S)-N,N-Dibutylnorephedrine | Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | 98 |

| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Benzaldehyde | (R)-1-Phenyl-1-propanol | 97 | 98 |

| Chiral tert-amino alcohol from Phenylalanine | Benzaldehyde | (S)-1-Phenyl-1-propanol | ~98 | >99 |

| Fructose-derived β-amino alcohol | Benzaldehyde | (S)-1-Phenyl-1-propanol | 99 | 96 |

Catalytic Cycle of Diethylzinc Addition to an Aldehyde

Caption: Catalytic cycle for the addition of diethylzinc to an aldehyde.

Conclusion

Chiral amino alcohols represent a versatile and powerful class of molecules in the field of asymmetric synthesis. Their importance as synthetic targets is matched by their utility as catalysts and ligands that enable the stereocontrolled formation of complex chiral molecules. The methodologies outlined in this guide, including the CBS reduction and Sharpless asymmetric aminohydroxylation, are foundational tools for researchers in academia and industry. The continued development of novel synthetic routes to and applications of chiral amino alcohols will undoubtedly pave the way for the discovery and production of next-generation pharmaceuticals and other high-value chiral compounds.

References

- 1. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 2. york.ac.uk [york.ac.uk]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 6. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]

- 8. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. Synthesis of (1R*,2S*)-1-Phenyl-2-nitropropanol - Eur. Pat 960,876 - [www.rhodium.ws] [designer-drug.com]

- 11. Synthesis of Nor(pseudo)ephedrine and (pseudo)Ephedrine - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide on the Mechanism of Action of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol, does not have a recognized pharmacological mechanism of action in biological systems. Instead, its utility in the scientific and pharmaceutical fields is primarily as a chiral auxiliary in asymmetric synthesis. This guide elucidates its mechanism of action in this chemical context, providing a detailed overview of how it is employed to control stereochemistry during the formation of new chiral centers.

The principles and applications described herein are based on extensive studies of structurally analogous and highly effective chiral auxiliaries, such as pseudoephedrine, pioneered by researchers like Andrew G. Myers. The underlying mechanism of stereochemical induction is shared among these amino alcohol-based auxiliaries.[1]

Core Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis is crucial for producing single enantiomers of chiral molecules, which is vital in drug development as different enantiomers can have varied physiological effects. The use of a chiral auxiliary is a robust strategy to achieve this.[1][2] The process involves the temporary covalent attachment of an enantiomerically pure molecule—the auxiliary—to a prochiral substrate. The auxiliary's inherent chirality then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered.[2][3]

Mechanism of Stereochemical Control

The mechanism of action for this compound as a chiral auxiliary, particularly in the context of diastereoselective alkylation of enolates, can be broken down into three key stages:

-

Formation of a Chiral Amide: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a stable tertiary amide. This step covalently links the chiral controller to the substrate.[2]

-

Diastereoselective Enolate Formation and Alkylation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The presence of the chiral auxiliary's hydroxyl group and the lithium cation leads to the formation of a rigid, chelated six-membered ring transition state. This conformation sterically blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, resulting in a highly diastereoselective alkylation. The presence of lithium chloride is often essential to accelerate the reaction and prevent unwanted side reactions.[2][3]

-

Cleavage and Recovery of the Auxiliary: After the new stereocenter is set, the chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched molecule (e.g., carboxylic acid, alcohol, aldehyde, or ketone). The auxiliary can then be recovered and reused.[1][2]

Data Presentation: Diastereoselective Alkylation

The following table summarizes representative data from the diastereoselective alkylation of amides derived from the closely related and well-studied chiral auxiliary, pseudoephedrine. This data illustrates the high yields and diastereoselectivities that can be achieved using this class of chiral auxiliaries.[2][4]

| Entry | Carboxylic Acid Derivative | Alkyl Halide (Electrophile) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Propionamide | Benzyl bromide | 99 | >98:2 |

| 2 | Propionamide | Iodomethane | 95 | 94:6 |

| 3 | Propionamide | Allyl iodide | 97 | >98:2 |

| 4 | Phenylacetamide | Iodomethane | 91 | 97:3 |

| 5 | Butyramide | Benzyl bromide | 98 | >98:2 |

Mandatory Visualization

References

The Corey-Bakshi-Sh Shibata (CBS) Reduction: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, providing a highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, derived from proline, in conjunction with a borane source. Its predictability, high enantioselectivity, and operational simplicity have cemented its importance in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a comprehensive overview of the CBS reduction, including its historical development, detailed reaction mechanism, extensive quantitative data, and practical experimental protocols.

Introduction and Historical Context

The enantioselective reduction of ketones is a fundamental transformation in organic chemistry, crucial for establishing stereocenters in chiral molecules. Before the advent of reliable catalytic methods, chemists often relied on stoichiometric chiral reducing agents, which were often inefficient and generated significant waste.

In 1981, Itsuno and coworkers reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones.[1] This work laid the foundation for the development of more efficient catalytic systems. A significant breakthrough came in 1987 when E. J. Corey, R. K. Bakshi, and S. Shibata introduced a chiral oxazaborolidine catalyst generated in situ from a chiral amino alcohol (derived from proline) and borane.[2][3] This catalytic system, now famously known as the Corey-Bakshi-Shibata (CBS) reduction, demonstrated remarkably high enantioselectivity for a wide range of ketones and has since become an indispensable tool for synthetic chemists.[1][4]

The Reaction Mechanism: A Catalytic Cycle of Precision

The enantioselectivity of the CBS reduction is rationalized by a well-defined, six-membered ring transition state. The catalytic cycle, as proposed and supported by experimental and computational studies, involves several key steps.[1][5][6]

First, the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][5][6] The activated catalyst then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. The ketone orients itself to minimize steric interactions between its larger substituent (RL) and the substituents on the catalyst.

This precise spatial arrangement prefaces the face-selective, intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon via a six-membered, chair-like transition state.[6] This hydride transfer results in the formation of a chiral alkoxyborane intermediate. Subsequent workup, typically with a protic solvent like methanol followed by aqueous acid, liberates the chiral secondary alcohol and regenerates the catalyst, allowing it to re-enter the catalytic cycle.

Quantitative Data on CBS Reductions

The CBS reduction is highly effective for a wide variety of ketone substrates, including aryl alkyl ketones, dialkyl ketones, and α,β-unsaturated ketones.[1][2] The enantioselectivity is typically excellent, often exceeding 95% enantiomeric excess (ee). The following tables summarize representative data for the CBS reduction of various ketones.

Table 1: CBS Reduction of Acetophenone and Derivatives

| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |

| Acetophenone | (S)-Me-CBS (10) | BH₃·THF | THF | 23 | 97 | 96 (R) | [3] |

| 4'-Fluoroacetophenone | (R)-Me-CBS (5-10) | BH₃·SMe₂ | THF | -30 to 0 | >90 | >95 (S) | [3] |

| Propiophenone | (S)-Me-CBS (10) | BH₃·THF | Toluene | -10 | 100 | 96.8 (R) | [7] |

| 2-Chloroacetophenone | (S)-Me-CBS (10) | BH₃·THF | THF | RT | - | 91 (S) | [8] |

Table 2: CBS Reduction of Aliphatic and α,β-Unsaturated Ketones

| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |

| Benzylacetone | (S)-lactam alcohol derived (10) | p-I-PhOBH₂ | THF | - | - | 73 (R) | [8] |

| α-Tetralone | (S)-lactam alcohol derived (10) | BH₃·THF | THF | RT | - | 85 (R) | [8] |

| Cyclopentenone | (R)-Me-CBS (20) | Catecholborane | Toluene | -78 | - | - | [9] |

| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | - | - | - | 89 | 91 (S) | [1] |

Detailed Experimental Protocols

The success of the CBS reduction is often dependent on careful experimental technique, particularly the exclusion of moisture.[1][6] Below are detailed protocols for the synthesis of the catalyst precursor and a general procedure for the asymmetric reduction of a ketone.

Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Catalyst Precursor)

This procedure describes the synthesis of the chiral amino alcohol precursor to the CBS catalyst, starting from (S)-proline.

Procedure:

-

Preparation of (S)-Proline-N-carboxyanhydride: To a suspension of (S)-proline (60.0 g, 0.521 mol) in dry tetrahydrofuran (THF, 600 mL) at 15–20 °C, add a solution of phosgene (324 mL, 0.625 mol, 1.93 M in toluene) over 0.5–1.0 hour, maintaining the temperature between 15–20 °C. The reaction mixture is then aged for 0.5–0.75 hours at 30–40 °C. The resulting THF solution of (S)-proline-N-carboxyanhydride should be used immediately in the next step.[10]

-

Grignard Reaction: In a separate 3-L, three-necked flask, charge phenylmagnesium chloride (0.80 L, 1.6 mol, 2.0 M in THF) and cool to -10 °C. To this suspension, add the freshly prepared THF solution of (S)-proline-N-carboxyanhydride over a 1-hour period, maintaining the temperature between -15° to -10 °C. After the addition is complete, age the reaction mixture for 3 hours at -15 °C, then 1 hour at 0 °C.[10]

-

Workup and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent such as dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from hexanes to afford (S)-α,α-diphenyl-2-pyrrolidinemethanol as a white crystalline solid.[10][11]

Preparation of (S)-2-Methyl-CBS-oxazaborolidine

This protocol details the synthesis of the stable, solid B-methylated oxazaborolidine catalyst.

Procedure:

-

In a flask equipped with a Dean-Stark trap, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in toluene.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine. The solid catalyst can be stored under an inert atmosphere for future use.[12]

General Procedure for the Asymmetric Reduction of a Ketone (e.g., Acetophenone)

This protocol describes a general procedure for the CBS reduction of acetophenone to (R)-1-phenylethanol.

Procedure:

-

Catalyst Activation: To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen), add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 equivalents) dropwise at room temperature. Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.

-

Substrate Addition: Cool the reaction mixture to a low temperature (typically -30 °C to 0 °C). Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the catalyst solution over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC, typically 1-2 hours).

-

Quenching: Quench the reaction by the slow, dropwise addition of methanol at the low temperature.

-

Workup: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Remove the solvent under reduced pressure. Add 2 M HCl and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the chiral alcohol.

Scope and Limitations

The CBS reduction is a powerful and versatile reaction with a broad substrate scope.[1] It is particularly effective for aryl alkyl ketones, where the steric and electronic differences between the substituents allow for high levels of enantiofacial discrimination. Dialkyl ketones can also be reduced with high enantioselectivity, especially when there is a significant size difference between the alkyl groups. α,β-Unsaturated ketones are good substrates, with the reduction occurring selectively at the carbonyl group (1,2-reduction) without affecting the carbon-carbon double bond.[2]

However, the reaction does have some limitations. The presence of water in the reaction mixture can significantly decrease the enantiomeric excess, necessitating the use of anhydrous conditions.[1][6] The choice of borane source can also be critical; for instance, catecholborane has been shown to be effective at very low temperatures, which can sometimes improve enantioselectivity.[1] For some substrates with small steric differentiation between the two substituents, achieving high levels of enantioselectivity can be challenging.

Applications in Drug Development and Natural Product Synthesis

The reliability and high enantioselectivity of the CBS reduction have made it a widely adopted method in the synthesis of complex, biologically active molecules. It is frequently employed in the industrial-scale synthesis of pharmaceutical intermediates where the chirality of a secondary alcohol is crucial for the drug's efficacy. Notable examples include the synthesis of carbonic anhydrase inhibitors like MK-0417 (Dorzolamide) and precursors to drugs such as fluoxetine and dapoxetine.[4]

In the realm of natural product synthesis, the CBS reduction has been instrumental in the construction of key chiral building blocks. Its application in the synthesis of prostaglandins, alkaloids, and other complex natural products highlights its significance in modern organic synthesis.[5]

Conclusion

The discovery and development of the Corey-Bakshi-Shibata reduction represent a landmark achievement in asymmetric catalysis. The reaction's robust nature, broad substrate scope, and consistently high enantioselectivity have made it an indispensable tool for chemists in academia and industry. A thorough understanding of its mechanism, scope, and experimental nuances, as outlined in this guide, is essential for its successful application in the synthesis of chiral molecules that are vital for research, medicine, and materials science.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. york.ac.uk [york.ac.uk]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. CN101274938A - Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof - Google Patents [patents.google.com]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of Oxazaborolidine Catalysts in Enantioselective Reduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a central theme in modern organic synthesis, particularly within the pharmaceutical industry where the chirality of a molecule profoundly influences its biological activity and safety profile. Among the array of synthetic tools available, oxazaborolidine catalysts have emerged as a powerful and versatile class of organocatalysts for achieving high levels of stereocontrol in chemical transformations. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with oxazaborolidine catalysis, with a specific focus on their seminal role in the enantioselective reduction of prochiral ketones.

Core Principles of Oxazaborolidine Catalysis

First introduced and developed through the pioneering work of Itsuno and later extensively by Corey, Bakshi, and Shibata, the most prominent application of oxazaborolidine catalysts is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction is widely known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2] The catalyst, typically derived from a chiral β-amino alcohol like (S)-prolinol, acts as a chiral Lewis acid.[2] In the presence of a borane source, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂), the oxazaborolidine forms a catalyst-borane complex.[2][3] This complex then coordinates to the ketone, creating a rigid, organized transition state that directs the hydride transfer from the borane to a specific face of the carbonyl group, resulting in the formation of a chiral alcohol with high enantiomeric excess (ee).[2][3]

The predictability of the stereochemical outcome is a key advantage of the CBS reduction.[4] For instance, an (S)-oxazaborolidine catalyst will typically deliver the hydride to the Re face of the ketone, yielding the (R)-alcohol, while the (R)-catalyst produces the (S)-alcohol. This predictability stems from a well-understood mechanistic model where the ketone's larger substituent orients away from the bulky group on the catalyst to minimize steric hindrance.[3]

Data Presentation: Enantioselective Reduction of Various Ketones

The following tables summarize the efficacy of oxazaborolidine catalysts in the enantioselective reduction of a range of ketone substrates, highlighting the high yields and enantiomeric excesses typically achieved.

| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | ee (%) |

| Acetophenone | 5-10 | Borane-dimethyl sulfide | THF | >90 | >95 |

| 4'-Fluoroacetophenone | 5-10 | Borane-dimethyl sulfide | THF | >90 | >95 |

| Propiophenone | 10 | BH₃•THF | THF | 92 | 92 |

| Butyrophenone | 10 | BH₃•THF | THF | 87 | 87 |

| Isobutyrophenone | 10 | BH₃•THF | THF | 87 | 87 |

| Cyclohexyl methyl ketone | 10 | BH₃•THF | THF | - | 89 |

| 2-Butanone | 10 | BH₃•THF | THF | - | 3 |

| 3-Methyl-2-butanone | 10 | BH₃•THF | THF | - | 33 |

Data compiled from various sources demonstrating typical results for the CBS reduction.[5]

| Ketone Substrate | Catalyst System | Yield (%) | ee (%) |

| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%), TBABH₄, MeI, THF | 89 | 91 |

| 1-(4-Methoxyphenyl)ethanone | (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%), TBABH₄, MeI, THF | 90 | 93 |

| 1-(4-Chlorophenyl)ethanone | (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%), TBABH₄, MeI, THF | 92 | 90 |

| 1-(2-Naphthyl)ethanone | (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%), TBABH₄, MeI, THF | 88 | 96 |

Data showcasing the in situ generation of an oxazaborolidine catalyst for the reduction of various acetophenone derivatives.[6]

Mandatory Visualization

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Caption: A general experimental workflow for the CBS reduction.

Experimental Protocols

Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst (Isolated)

This protocol describes the preparation of a stable, solid B-methylated oxazaborolidine catalyst that can be stored for future use.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Methylboronic acid

-

Toluene

-

Dean-Stark trap

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in toluene.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine. The solid catalyst should be stored under an inert atmosphere.

General Procedure for the Enantioselective Reduction of a Ketone (e.g., 4'-Fluoroacetophenone)

This protocol details the asymmetric reduction of 4'-fluoroacetophenone to (S)-1-(4-fluorophenyl)ethanol using an (R)-2-methyl-CBS-oxazaborolidine catalyst.[5]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃•SMe₂)

-

4'-Fluoroacetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Flame-dried glassware

-